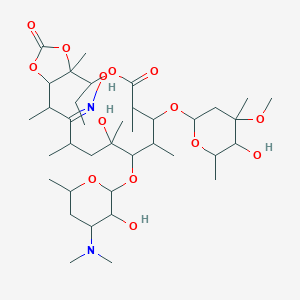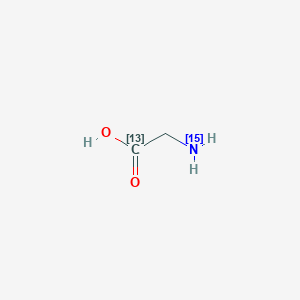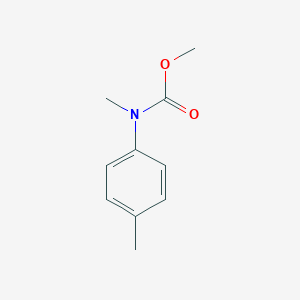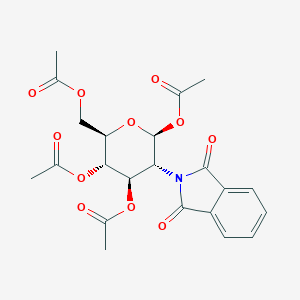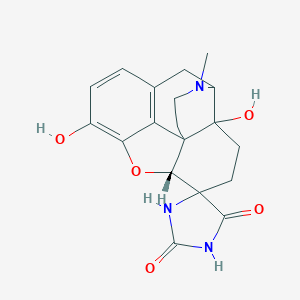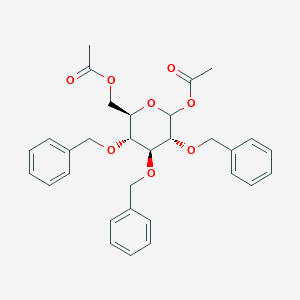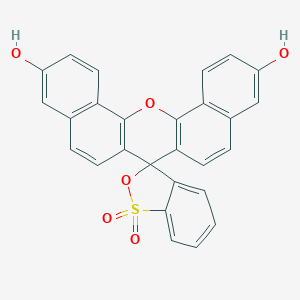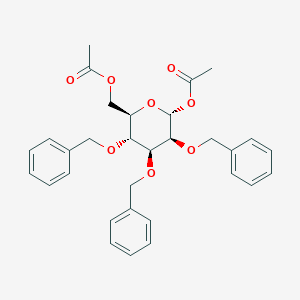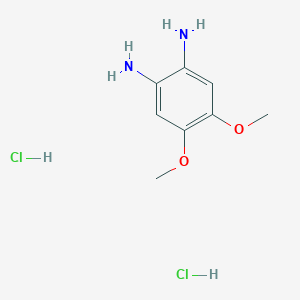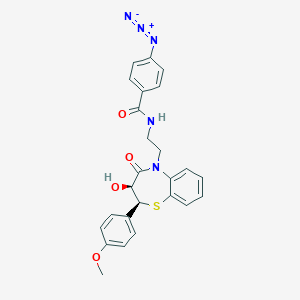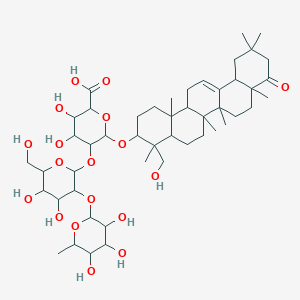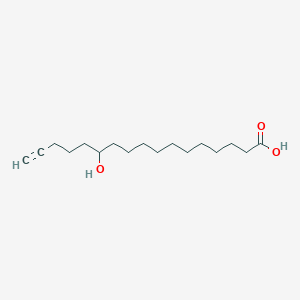
12-Hydroxy-16-heptadecynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxy-16-heptadecynoic acid (12-HEPE) is a fatty acid that is found in the adipose tissue of humans and animals. It is a member of the omega-3 fatty acid family and is known to have anti-inflammatory properties. In recent years, 12-HEPE has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The anti-inflammatory properties of 12-Hydroxy-16-heptadecynoic acid are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor (PPAR) gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 12-Hydroxy-16-heptadecynoic acid in lab experiments is its anti-inflammatory properties, which make it a useful tool for studying inflammatory diseases. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are numerous future directions for research on 12-Hydroxy-16-heptadecynoic acid. One potential area of research is the development of this compound-based therapies for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of this compound, which may lead to the development of new treatments for neurodegenerative diseases. Finally, more research is needed to determine the safety and efficacy of this compound in vivo, which may pave the way for its use in clinical settings.
Métodos De Síntesis
12-Hydroxy-16-heptadecynoic acid can be synthesized through the enzymatic conversion of linoleic acid by the enzyme 12-lipoxygenase. This process involves the oxidation of linoleic acid at the 12th position, which results in the formation of this compound.
Aplicaciones Científicas De Investigación
12-Hydroxy-16-heptadecynoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
12-hydroxyheptadec-16-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h1,16,18H,3-15H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFCVDJQUPEEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(CCCCCCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922959 |
Source


|
| Record name | 12-Hydroxyheptadec-16-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119427-07-5 |
Source


|
| Record name | 12-Hydroxy-16-heptadecynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119427075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Hydroxyheptadec-16-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

